molecular formula C22H28O3 B5098644 1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

Cat. No.: B5098644
M. Wt: 340.5 g/mol
InChI Key: FSOUHFGLYKTGKM-ONNFQVAWSA-N
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Description

1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of 1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the butoxy linkage: This step involves the reaction of 2-ethylphenol with 1-bromobutane under basic conditions to form 4-(2-ethylphenoxy)butane.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the prop-1-enyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and acidic or basic conditions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be due to its ability to inhibit the activity of enzymes involved in the inflammatory response. Similarly, its anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can be compared with other similar compounds, such as:

    1-[4-(2-ethylphenoxy)butoxy]-2-methoxybenzene: This compound lacks the prop-1-enyl group, which may result in different chemical and biological properties.

    1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-but-1-enyl]benzene:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-4-10-18-13-14-21(22(17-18)23-3)25-16-9-8-15-24-20-12-7-6-11-19(20)5-2/h4,6-7,10-14,17H,5,8-9,15-16H2,1-3H3/b10-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOUHFGLYKTGKM-ONNFQVAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)C=CC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)/C=C/C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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